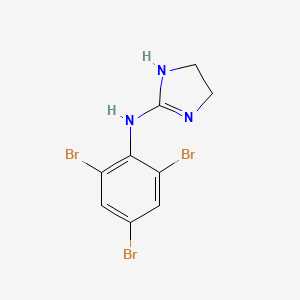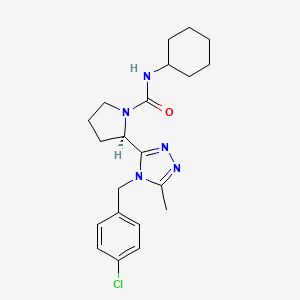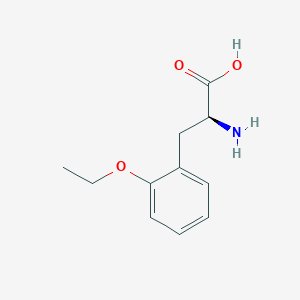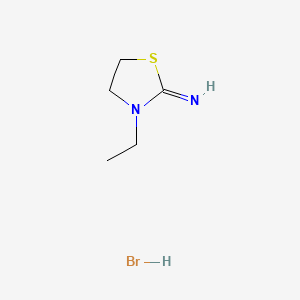
2-(2,4,6-Tribromophenylimino)imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,6-Tribromophenylimino)imidazolidine is a chemical compound that belongs to the class of imidazolidines, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a tribromophenyl group attached to the imidazolidine ring through an imino linkage. Imidazolidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Tribromophenylimino)imidazolidine typically involves the reaction of 2,4,6-tribromoaniline with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the imidazolidine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4,6-Tribromophenylimino)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives with different substituents.
Substitution: The tribromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide and sodium iodide in the presence of anhydrous magnesium sulfate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Imidazole derivatives.
Reduction: Various imidazolidine derivatives.
Substitution: Substituted imidazolidine compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antihypertensive and neuroprotective agent.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry
Wirkmechanismus
The mechanism of action of 2-(2,4,6-Tribromophenylimino)imidazolidine involves its interaction with specific molecular targets. For instance, as a non-selective adrenergic receptor agonist, it can modulate neurotransmitter release and influence various physiological processes. The compound’s imidazolidine ring structure allows it to interact with enzymes and receptors, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clonidine: Another imidazolidine derivative used as an antihypertensive agent.
Oxymetazoline: An imidazoline derivative used as a nasal decongestant.
Xylometazoline: Similar to oxymetazoline, used for nasal congestion relief.
Uniqueness
2-(2,4,6-Tribromophenylimino)imidazolidine is unique due to its tribromophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential therapeutic applications compared to other imidazolidine derivatives .
Eigenschaften
CAS-Nummer |
22683-09-6 |
|---|---|
Molekularformel |
C9H8Br3N3 |
Molekulargewicht |
397.89 g/mol |
IUPAC-Name |
N-(2,4,6-tribromophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H8Br3N3/c10-5-3-6(11)8(7(12)4-5)15-9-13-1-2-14-9/h3-4H,1-2H2,(H2,13,14,15) |
InChI-Schlüssel |
VLIOPSQKHBKZCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol](/img/structure/B13952586.png)

![5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952591.png)



![6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13952635.png)

![3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one](/img/structure/B13952645.png)

![6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13952650.png)



